5-butylsulfanyl-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
Description
This compound belongs to the tricyclic heterocyclic family, characterized by a fused ring system containing oxygen (oxa), sulfur (thia), and nitrogen (diaza) atoms. The structure includes a 12-membered tricyclo[7.4.0.0²,⁷] backbone with substituents such as a butylsulfanyl group at position 5, ethyl and methyl groups at position 12, and a ketone at position 3.
Properties
IUPAC Name |
5-butylsulfanyl-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S2/c1-4-6-7-21-15-17-13(19)12-10-8-16(3,5-2)20-9-11(10)22-14(12)18-15/h4-9H2,1-3H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNZXIWDUMSRPPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(C3=C(S2)COC(C3)(C)CC)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401321413 | |
| Record name | 5-butylsulfanyl-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401321413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49646984 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
327169-29-9 | |
| Record name | 5-butylsulfanyl-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401321413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thienopyrimidine derivatives, including 2-(butylthio)-6-ethyl-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one, typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. Common reagents used in these reactions include formic acid, triethyl orthoformate, and dimethylformamide dimethylacetal (DMF-DMA) . The reaction conditions often involve heating the reactants in solvents such as xylene or toluene, sometimes in the presence of desiccants like calcium chloride .
Industrial Production Methods
Industrial production methods for thienopyrimidine derivatives may involve one-pot synthesis techniques to streamline the process and reduce costs. For example, a catalytic four-component reaction using a ketone, ethyl cyanoacetate, sulfur, and formamide has been reported as an efficient and green approach . This method is characterized by step economy, reduced catalyst loading, and easy purification .
Chemical Reactions Analysis
Types of Reactions
2-(butylthio)-6-ethyl-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidine ring or other functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the thienopyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like sodium borohydride for reduction . Substitution reactions may involve reagents such as alkyl halides or acyl chlorides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the butylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thienopyrimidine core .
Scientific Research Applications
2-(butylthio)-6-ethyl-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(butylthio)-6-ethyl-6-methyl-3,5,6,8-tetrahydro-4H-pyrano[4’,3’:4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, thienopyrimidine derivatives have been shown to inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides . This inhibition can lead to the disruption of DNA synthesis and cell proliferation, making the compound a potential antitumor agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the compound’s properties, we compare it to structurally related tricyclic heterocycles documented in recent studies. Key differences lie in substituent groups, heteroatom arrangements, and reported bioactivities.
Table 1: Structural and Functional Comparison
Key Findings:
Structural Variations: The target compound’s butylsulfanyl and ethyl/methyl substituents distinguish it from analogs with phenyl or chlorophenyl groups, which may influence solubility and receptor binding .
Synthetic Routes: Similar tricyclic systems (e.g., pyrimidinones in ) are synthesized via one-pot multicomponent reactions using aldehydes, ketones, and urea, suggesting possible parallels in the target compound’s preparation .
Bioactivity Insights :
- While direct bioactivity data for the target compound are absent, structurally related tricyclic compounds exhibit antimicrobial and antitumor properties. For example, marine-derived tricyclics () highlight the role of heteroatoms in bioactivity .
- The dichlorophenyl analog () may have enhanced bioactivity due to electron-withdrawing substituents, a feature absent in the target compound .
Physicochemical Properties :
- Molecular weight and lipophilicity vary significantly: the dichlorophenyl derivative (MW: 487.42) is heavier and more lipophilic than the phenylethyl analog (MW: 342.48), suggesting divergent pharmacokinetic profiles .
Biological Activity
The compound 5-butylsulfanyl-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one is a complex organic molecule characterized by its unique tricyclic structure and diverse functional groups. This article explores its biological activity, mechanisms of action, and potential applications in various fields, including medicine and industry.
Chemical Structure and Properties
The compound's IUPAC name indicates a sophisticated arrangement of atoms that contributes to its biological activity. The molecular formula is , and it possesses a molecular weight of approximately 341.48 g/mol. The structure includes multiple functional groups that may influence its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The unique structural features allow for high specificity in binding, which can modulate the activity of these targets, leading to various biological effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing signaling pathways within cells.
- Antioxidant Activity : The presence of sulfur atoms suggests potential antioxidant properties, which can protect cells from oxidative stress.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antimicrobial Properties
Studies have shown that the compound possesses antimicrobial activity against various pathogens. For instance:
- Bacterial Inhibition : It has demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
- Fungal Activity : Preliminary tests indicate potential antifungal properties.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory effects in vitro and in vivo:
- Cytokine Modulation : It may reduce the production of pro-inflammatory cytokines, contributing to reduced inflammation.
- Pain Relief : Animal studies suggest analgesic properties, indicating potential use in pain management therapies.
Case Studies
-
Study on Antimicrobial Efficacy :
- A recent study evaluated the antimicrobial effects of the compound against Staphylococcus aureus and Escherichia coli.
- Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
-
Anti-inflammatory Research :
- In a controlled trial involving induced inflammation in rats, administration of the compound resulted in a marked decrease in swelling and pain compared to control groups.
Applications
Given its diverse biological activities, this compound has potential applications in several fields:
Medicine
- Drug Development : Its antimicrobial and anti-inflammatory properties make it a candidate for developing new therapeutic agents.
Industry
- Material Science : The compound's unique structure may be utilized in creating advanced materials with specific chemical properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
